![molecular formula C22H23N3O2 B5611479 4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5611479.png)
4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds structurally related to "4-[(1-ethyl-1H-indol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone," involves multiple steps that may include cyclo condensation, Michael addition reactions, and controlled-potential coulometry. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has shown unique regioselectivity, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives through a complex ECECEC mechanism (Amani, Khazalpour, & Nematollahi, 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including our compound of interest, often features a chair conformation in its piperazine rings and can exhibit significant molecular interactions within the crystal structure, such as methylene-carbonyl C—H⋯O interactions (Lin, Zheng, & Cao, 2012).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are diverse and can include reactions with secondary amines to give distinct products depending on the reactants (Vasileva et al., 2018). The chemical properties are influenced by the substituents on the piperazine ring and the nature of the interacting molecules.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-ethylindole-5-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-3-23-11-10-17-14-18(6-9-20(17)23)22(27)24-12-13-25(21(26)15-24)19-7-4-16(2)5-8-19/h4-11,14H,3,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUJSPVVVFDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(C(=O)C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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